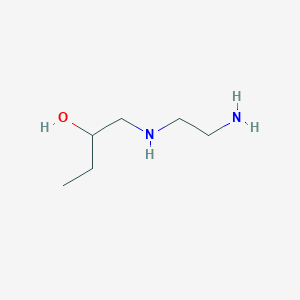
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- is a complex organic compound with a quinazolinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the allyl, methoxy, and phenoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Substitution: The allyl, methoxy, and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, leading to a diverse array of quinazolinone analogs.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- has a wide range of scientific research applications, including:
Biology: Researchers study the biological activity of this compound and its analogs, exploring their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents targeting specific molecular pathways.
Industry: In industrial applications, the compound may be used in the development of new materials, coatings, and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone: The core structure of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- is shared with other quinazolinone derivatives, which may have different functional groups and properties.
Allyl-Substituted Quinazolinones: Compounds with allyl groups attached to the quinazolinone core, similar to the allyl group in the target compound.
Methoxy-Substituted Quinazolinones: Quinazolinone derivatives with methoxy groups, which may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the allyl, methoxy, and phenoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
3354-14-1 |
|---|---|
Molekularformel |
C26H24N2O3 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H24N2O3/c1-4-9-19-14-15-23(24(16-19)30-3)31-17-25-27-21-12-7-6-11-20(21)26(29)28(25)22-13-8-5-10-18(22)2/h4-8,10-16H,1,9,17H2,2-3H3 |
InChI-Schlüssel |
TYEZLALBNAXBHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)COC4=C(C=C(C=C4)CC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


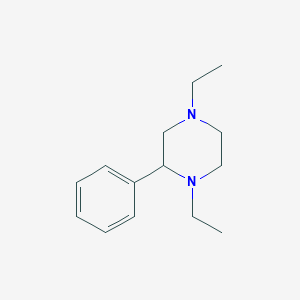
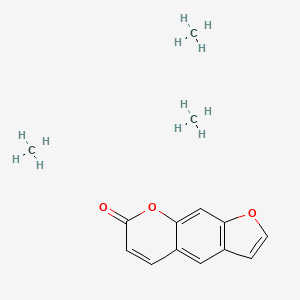
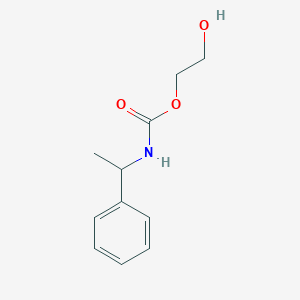
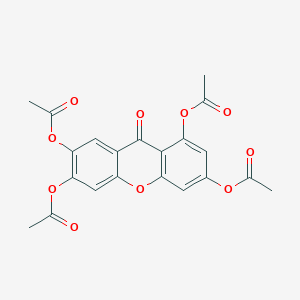
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)

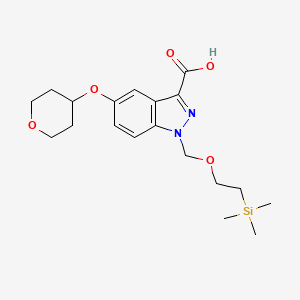
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)

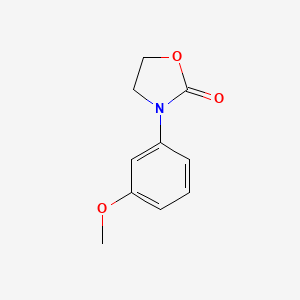
![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)

